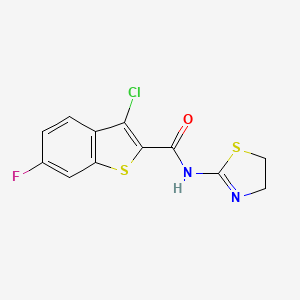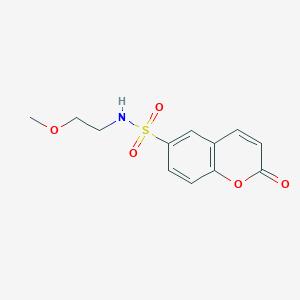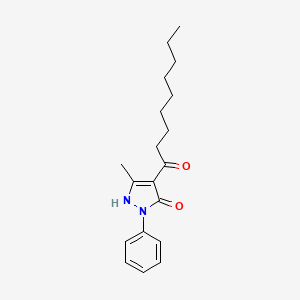
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a synthetic compound that belongs to the family of herbicides known as aryloxyphenoxypropionates. This herbicide is widely used in agriculture to control grassy weeds in crops such as maize, wheat, and rice. The chemical formula of this herbicide is C17H18ClNO4, and it has a molecular weight of 347.79 g/mol.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of plants. By inhibiting ACC, the herbicide disrupts the biosynthesis of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide have been extensively studied. The compound has been shown to inhibit the growth and development of plants by disrupting the biosynthesis of fatty acids. It has also been shown to affect the metabolism of carbohydrates and amino acids in plants.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide in lab experiments include its high potency and selectivity for inhibiting ACC. The compound is also readily available and relatively inexpensive. However, the use of this herbicide in lab experiments requires careful handling and disposal due to its toxicity.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide. These include:
1. Developing new herbicides with improved selectivity and potency for ACC inhibition.
2. Studying the potential use of this herbicide as a fungicide and insecticide.
3. Investigating the environmental impact of this herbicide and developing strategies to minimize its impact on non-target organisms.
4. Studying the mechanism of resistance to this herbicide in plants and developing strategies to overcome resistance.
5. Investigating the potential use of this herbicide in combination with other herbicides to improve weed control efficacy.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 4-methyl-2-nitrophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobutyryl chloride to form the final product.
Applications De Recherche Scientifique
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its herbicidal properties. It is widely used in agriculture to control grassy weeds in crops such as maize, wheat, and rice. The compound has also been studied for its potential use as a fungicide and insecticide.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-12-4-9-15(16(11-12)20(22)23)19-17(21)3-2-10-24-14-7-5-13(18)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTMJMYIMAMKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(4-methyl-2-nitrophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)

![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)

![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)
